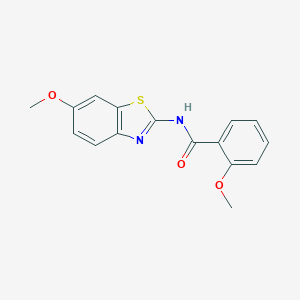![molecular formula C23H18N2O4 B246196 N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MBX-8025, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications. MBX-8025 belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists and has been shown to have beneficial effects on lipid metabolism and inflammation.
Mecanismo De Acción
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective agonist of PPARδ, a nuclear receptor that plays a key role in lipid metabolism and inflammation. PPARδ activation by N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide leads to the upregulation of genes involved in fatty acid oxidation and energy expenditure, leading to improved lipid metabolism and reduced inflammation.
Biochemical and Physiological Effects:
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects, including:
- Improved lipid profiles: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol, while increasing levels of high-density lipoprotein (HDL) cholesterol.
- Reduced liver fat content: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce liver fat content in preclinical studies, which could have implications for the treatment of non-alcoholic fatty liver disease.
- Improved insulin sensitivity: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to improve insulin sensitivity in preclinical studies, which could have implications for the treatment of type 2 diabetes.
- Reduced inflammation: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anti-inflammatory effects in preclinical studies, which could have implications for the treatment of inflammatory diseases such as atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
- Selective agonist of PPARδ: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective agonist of PPARδ, which allows for targeted activation of this nuclear receptor.
- Well-tolerated: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported.
- Potential therapeutic applications: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes.
Some of the limitations of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide for lab experiments include:
- Limited availability: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not widely available, which could limit its use in lab experiments.
- Limited preclinical data: Although N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown promising results in preclinical studies, there is limited data on its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, including:
- Clinical trials: Further clinical trials are needed to determine the safety and efficacy of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in humans.
- Combination therapy: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide could be used in combination with other drugs to improve its therapeutic efficacy.
- Mechanistic studies: Further mechanistic studies are needed to better understand the effects of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide on lipid metabolism and inflammation.
- Development of analogs: Analogues of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide could be developed to improve its pharmacokinetic properties and therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, starting with the reaction of 2-methylphenylamine with salicylaldehyde to form 2-(2-methylphenyl)-1,3-benzoxazole. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride to form N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. The overall yield of this synthesis method is around 20%.
Aplicaciones Científicas De Investigación
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes. It has been shown to improve lipid profiles, reduce liver fat content, and improve insulin sensitivity in preclinical studies.
Propiedades
Fórmula molecular |
C23H18N2O4 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C23H18N2O4/c1-14-4-2-3-5-17(14)23-25-18-13-16(7-9-19(18)29-23)24-22(26)15-6-8-20-21(12-15)28-11-10-27-20/h2-9,12-13H,10-11H2,1H3,(H,24,26) |
Clave InChI |
HSGYEJWEJNCUAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
SMILES canónico |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)





![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)




![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)

